![B612946 (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride CAS No. 66866-67-9](/img/structure/B612946.png)
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
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Overview
Description
-(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride (also known as S-MPA HCl) is an organic compound that is used in a variety of scientific research applications. It is a chiral molecule, meaning that it has two non-superposable mirror images of itself, and is commonly used in asymmetric synthesis. It is also used in the synthesis of a variety of pharmaceuticals.
Scientific Research Applications
Chemo-Enzymatic Synthesis
(S)-3-Hydroxy-3-phenylpropanoic acid, related to the compound , has been synthesized using a chemo-enzymatic route. It serves as a precursor for antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride. The process involves chemical synthesis of the racemic substrate and enzymatic preparation of the S-isomer, using Porcine pancreas lipase as a biocatalyst. Optimum conditions for the enzyme-catalyzed reactions were studied, providing a practical method for preparing chiral β-hydroxy acid (Zhao et al., 2014).
Cross-Coupling in Organic Synthesis
The compound, a variant of 3-phenylpropanoic acid, has been used in meta-C–H arylation and methylation, showing its utility in organic synthesis. A U-shaped template was crucial for the cross-coupling of C–H bonds with organoborons, indicating the compound’s role in complex organic synthesis processes (Wan et al., 2013).
Structural and Spectroscopic Analysis
New compounds derived from phenylpropanoids have been isolated and their structures were elucidated through 1D and 2D NMR, HRESIMS techniques, and chemical methods. This indicates the compound’s importance in structural and spectroscopic analysis within natural product chemistry (Zhang et al., 2016).
Synthesis of Amino Acid Ester Isocyanates
The compound has been synthesized as an amino acid ester isocyanate, indicating its relevance in the synthesis of complex organic molecules, which are important in various chemical industries, including pharmaceuticals (Tsai et al., 2003).
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as phenylalanine and derivatives . These compounds typically interact with various enzymes and receptors in the body, influencing numerous biochemical pathways.
Mode of Action
Phenylalanine, for instance, serves as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine
Biochemical Pathways
Given its structural similarity to phenylalanine, it might be involved in the synthesis of the neurotransmitters norepinephrine and dopamine . These neurotransmitters play crucial roles in various physiological processes, including mood regulation, attention, and the body’s response to stress.
Result of Action
If it does influence the synthesis of norepinephrine and dopamine, it could potentially affect mood, attention, and other cognitive functions
properties
IUPAC Name |
(2S)-2-(methylamino)-3-phenylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-9(10(12)13)7-8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3,(H,12,13);1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQSBSADGQZNFW-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride |
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